diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a phosphonate ester in the presence of a base such as cesium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives
Reduction: Amino alcohols
Substitution: Phosphonic acid derivatives
Scientific Research Applications
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interaction with microtubules and tubulin, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other microtubule-targeting agents, which disrupt the polymerization or stabilization of microtubule structures .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their biological activities, including enzyme inhibition and cytotoxicity.
Uniqueness
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a phosphonate group, which together contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H25N2O6P |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H25N2O6P/c1-3-29-32(26,30-4-2)23-22(24-15-18-10-12-19-20(14-18)28-16-27-19)31-21(25-23)13-11-17-8-6-5-7-9-17/h5-14,24H,3-4,15-16H2,1-2H3/b13-11+ |
InChI Key |
QHOGVQKKFFKHEY-ACCUITESSA-N |
Isomeric SMILES |
CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4)OCC |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4)OCC |
Origin of Product |
United States |
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